molecular formula C10H8F3NO3 B097685 2-(3-(Trifluoromethyl)benzamido)acetic acid CAS No. 17794-48-8

2-(3-(Trifluoromethyl)benzamido)acetic acid

Cat. No. B097685
CAS RN: 17794-48-8
M. Wt: 247.17 g/mol
InChI Key: ZDGGJQMSELMHLK-UHFFFAOYSA-N
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Patent
US04904680

Procedure details

5.5 of 3-trifluoromethylbenzoyl chloride were dropped slowly onto 15 ml of an aqueous solution containing 2.0 g of glycine and 2.1 g of sodium hydroxide, and then, after the dropwise addition was complete, the reaction solution was heated at 70° C. for 2 hours, with stirring. The mixture was allowed to stand to cool, and then the reaction solution was washed with ethyl acetate, the aqueous layer was neutralized with 8N hydrochloric acid, and the crystals which separated out were filtered to afford 4.6 g of the title compound, after drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[NH2:14][CH2:15][C:16]([OH:18])=[O:17].[OH-].[Na+]>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH:14][CH2:15][C:16]([OH:18])=[O:17])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the reaction solution was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the crystals which separated out
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=O)NCC(=O)O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.